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Compound of Interest

Compound Name: SM-102

Cat. No.: B3025710

Lipid nanopatrticles (LNPs) have become a leading platform for the delivery of nucleic acid-
based therapeutics, most notably demonstrated by their use in the mRNA COVID-19 vaccines.
[1][2] These sophisticated delivery vehicles are designed to protect the fragile nucleic acid
payload, facilitate cellular uptake, and ensure its release into the cytoplasm where it can be
translated into protein.[2][3] The SM-102 LNP formulation, a key component in the Moderna
COVID-19 vaccine, is a well-characterized system composed of four primary lipid components,
each playing a critical role in the nanoparticle's structure, stability, and function.[4][5] This guide
provides a detailed examination of these components, their quantitative relationships, the
protocols for LNP formulation, and the mechanisms of cellular delivery.

Core Components of SM-102 LNPs

SM-102 LNPs are typically comprised of four lipid types: an ionizable cationic lipid, a
phospholipid, cholesterol, and a PEGylated lipid.[6] This four-component system is essential for
efficient nucleic acid encapsulation and effective in vivo delivery.[2]

 lonizable Cationic Lipid (SM-102): This is the cornerstone of the LNP.[7] SM-102
(heptadecan-9-yl 8-[2-hydroxyethyl-(6-0x0-6-undecoxyhexyl)amino]octanoate) has a tertiary
amine headgroup with a pKa of approximately 6.68.[8] This pH-dependent ionization is
critical: at an acidic pH during formulation, the lipid is positively charged, enabling it to
electrostatically bind and compact the negatively charged mRNA backbone.[8][9] At
physiological pH (7.4), it becomes nearly neutral, reducing toxicity.[8] Upon cellular uptake
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into the acidic environment of the endosome, it regains its positive charge, which is crucial
for endosomal escape.[6][10]

Phospholipid (DSPC): 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) acts as a "helper”
or structural lipid.[2][7] With its two saturated 18-carbon tails, DSPC contributes to the
formation of a stable, tightly packed lipid bilayer, providing structural integrity to the
nanoparticle.[7] It is typically located on the surface of the nanoparticle and in marginal
positions within the core.[7]

Cholesterol: As another essential helper lipid, cholesterol intercalates within the lipid bilayer.
[11] Its primary role is to modulate the fluidity and rigidity of the LNP membrane, enhancing
particle stability and potentially reducing the leakage of the encapsulated cargo.[2][7]

PEGylated Lipid (DMG-PEG 2000): A lipid conjugated to polyethylene glycol (PEG), such as
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000), is
included in small amounts.[2][5] These molecules form a hydrophilic, protective layer on the
LNP surface.[2] This PEG shield serves multiple functions: it prevents the nanoparticles from
aggregating, reduces clearance by the mononuclear phagocyte system, and extends their
circulation time in the bloodstream.[2][7] The length of the lipid tails in the PEG-lipid
influences how long it remains associated with the LNP in circulation.[2]

Quantitative Data: Component Ratios

The precise molar ratio of the lipid components is a critical quality attribute that influences the
LNP's physical characteristics (e.g., size, stability) and biological efficacy.[12] The formulation
for the FDA-approved mRNA-1273 vaccine provides a widely cited reference standard for SM-
102 LNPs.[4][12]
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Component Molar Ratio (%) Role

lonizable lipid for mMRNA
SM-102 50.0% encapsulation and endosomal
escape.[5][12][13]

Structural phospholipid for
DSPC 10.0% bilayer formation and stability.
[5I112][13]

Helper lipid to enhance
Cholesterol 38.5% membrane stability and rigidity.
[51[12][13]

Stabilizing agent to prevent

DMG-PEG 2000 1.5% aggregation and increase
circulation time.[5][12][13]

Influences encapsulation
RNA-to-Lipid Ratio 0.05 (wt/wt) efficiency and overall
formulation properties.[4][12]

Logical Relationship of LNP Components

The components self-assemble into a core-shell structure. The ionizable lipid SM-102
complexes with the mRNA payload, forming the nanoparticle core. This core is surrounded by a
lipid shell composed of the structural lipid DSPC, cholesterol, and the PEGylated lipid.
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Caption: Core-shell structure of an SM-102 LNP.

Experimental Protocols

The formulation of SM-102 LNPs requires rapid mixing of an ethanolic lipid solution with an
acidic aqueous buffer containing the mRNA.[9] Microfluidic mixing is the preferred method for
producing LNPs with consistent size and low polydispersity.[5][12]

Preparation of Stock Solutions

e Lipid Stock Preparation:
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o Individually dissolve SM-102, DSPC, Cholesterol, and DMG-PEG 2000 in pure ethanol to
a stock concentration, typically 10 mg/mL.[4][12]

o Note: SM-102 is often a viscous liquid and should be weighed rather than pipetted by
volume for accuracy.[12] The cholesterol solution should be kept warm (e.g., >37°C) to
ensure it remains fully dissolved.[4][12]

e Lipid Mixture Preparation:

o Combine the individual lipid stock solutions in the desired molar ratio (50:10:38.5:1.5).[4]
[5] For example, to create 1 mL of a lipid mixture containing 10 mg of total lipid, combine
572 pL of 10 mg/mL SM-102, 127 pL of 10 mg/mL DSPC, 240 pL of 10 mg/mL
Cholesterol, and 61 pL of 10 mg/mL DMG-PEG 2000.[4][12]

o Mix thoroughly until a clear, homogeneous solution is achieved.[4]
o MRNA Solution Preparation:

o Dissolve the mRNA payload in an acidic aqueous buffer, such as 100 mM sodium acetate
(pH 5) or citrate buffer (pH 4).[12][14] The acidic pH is necessary to protonate the SM-102
during mixing.

LNP Formulation via Microfluidic Mixing

e System Setup: Prime a microfluidic mixing device (e.g., PNI Ignite) with ethanol and the
agueous buffer.[5]

e Mixing: Load the prepared lipid mixture (in ethanol) into one syringe and the mRNA solution
(in aqueous buffer) into another.[5]

o Parameter Setting: Set the flow rate ratio (FRR) of the aqueous to organic phase, typically at
3:1.[5][14] Set the total flow rate (TFR), for example, at 12 mL/min.[5] These parameters can
be adjusted to fine-tune LNP size.[12]

o Collection: Initiate the mixing process. The rapid nanoprecipitation that occurs as the two
streams converge forms the LNPs.[9] Collect the resulting LNP dispersion.[14]
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Downstream Processing and Purification

» Buffer Exchange/Purification: The collected LNP solution contains ethanol and is at an acidic
pH. It must be purified and transferred into a physiologically compatible buffer (e.g., PBS, pH
7.4).[12] This is commonly achieved through:

o Dialysis: Dialyze the LNP solution against PBS (pH 7.4) for at least 2 hours, with several
buffer changes, to remove ethanol and raise the pH.[12][14]

o Tangential Flow Filtration (TFF): For larger scale production, TFF is often used for efficient

buffer exchange and concentration.
 Sterilization and Storage:
o Sterile filter the final LNP solution through a 0.2 pm filter.[12]
o Store the purified LNPs at 4°C for short-term use or at -80°C for long-term storage.[14]

Experimental Workflow for LNP Formulation

The process begins with preparing the separate lipid and mRNA phases, followed by controlled
mixing and purification to yield the final product.

Phase Preparation

2. Prepare mRNA Solution
in Acidic Aqueous Buffer (pH 4-5)

LNP Formation

1. Prepare Lipid Mixture
(SM-102, DSPC, Cholesterol, PEG)
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Caption: Microfluidic-based workflow for SM-102 LNP formulation.

Signaling Pathways: Cellular Uptake and
Endosomal Escape

The biological activity of SM-102 LNPs is contingent on their ability to enter target cells and
release their mMRNA payload into the cytoplasm. This process involves cellular uptake via
endocytosis and subsequent escape from the endosome.

o Cellular Uptake: LNPs are typically internalized by cells through endocytic pathways such as
clathrin-mediated endocytosis or macropinocytosis.[15][16] In vivo, particularly for liver
uptake, LNPs can bind to apolipoprotein E (ApoE), which facilitates uptake via the low-
density lipoprotein (LDL) receptor on hepatocytes.[17]

o Endosomal Maturation and Acidification: Once inside the cell, the LNP is enclosed within an
early endosome.[15] As the endosome matures into a late endosome, proton pumps in its
membrane actively lower the internal pH from ~6.5 to ~5.0.[10]

o Endosomal Escape: This acidification is the trigger for mMRNA release.[18] The drop in pH
causes the tertiary amine of the SM-102 lipid to become protonated (positively charged).[10]
[19] These now-cationic SM-102 lipids interact with negatively charged lipids (e.qg.,
phospholipids) present in the endosomal membrane.[15] This interaction disrupts the
integrity of the endosomal membrane, potentially leading to the formation of a non-lamellar
hexagonal (HII) phase, which facilitates membrane fusion and rupture.[15][18] This
destabilization allows the LNP to break free from the endosome and release its mRNA cargo
into the cytoplasm.[10][18]

e Translation: Once in the cytoplasm, the mRNA is accessible to the cell's ribosomal
machinery and is translated into the desired protein.

Cellular Delivery Pathway

This diagram illustrates the critical steps from LNP internalization to mRNA translation.
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Caption: Cellular uptake and endosomal escape pathway for SM-102 LNPs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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